Methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
Overview
Description
“Methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate” is a compound used for proteomics research applications . It has a molecular formula of C11H9FN2O3 and a molecular weight of 236.2 .
Synthesis Analysis
A green synthetic procedure was developed for the two-step synthesis of a similar compound, “methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate”, from anthranilic acid . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .Molecular Structure Analysis
The InChI code for “Methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate” is 1S/C11H9FN2O3/c1-17-11(16)8(12)9-13-7-5-3-2-4-6(7)10(15)14-9/h2-5,13H,1H3,(H,14,15) .Physical And Chemical Properties Analysis
“Methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate” is a powder with a molecular weight of 236.2 . It is stored at room temperature .Scientific Research Applications
“Methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate” is a chemical compound with the CAS Number: 869634-05-9 . It’s a powder at room temperature and has a molecular weight of 236.2 .
The compound belongs to the class of 4-hydroxy-2-quinolones, which are known for their interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
This compound belongs to the class of 4-hydroxy-2-quinolones , which are known for their interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
Quinazolin-4(1H)-ones, a related class of compounds, have a wide range of applications such as antitumor , antioxidant and anticancer , antibacterial , antifungal , anticonvulsant , and antihypertension drugs, and used as 5-hydroxytryptamine (5-HT) receptor ligand .
This compound belongs to the class of 4-hydroxy-2-quinolones , which are known for their interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
Quinazolin-4(1H)-ones, a related class of compounds, have a wide range of applications such as antitumor , antioxidant and anticancer , antibacterial , antifungal , anticonvulsant , and antihypertension drugs, and used as 5-hydroxytryptamine (5-HT) receptor ligand .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
methyl 2-fluoro-2-(4-oxo-3H-quinazolin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-17-11(16)8(12)9-13-7-5-3-2-4-6(7)10(15)14-9/h2-5,8H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHLSNLGUMHJEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=NC2=CC=CC=C2C(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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